Furan-2-carboxylic acid N'-[2-(4-bromo-phenoxy)-acetyl]-hydrazide
Description
Furan-2-carboxylic acid N'-[2-(4-bromo-phenoxy)-acetyl]-hydrazide is a hydrazide derivative featuring a furan ring and a 4-bromo-phenoxy substituent. The bromophenoxy group confers electron-withdrawing properties, influencing reactivity, stability, and interactions with biological targets . Its synthesis typically involves condensation of furan-2-carboxylic acid hydrazide with substituted phenoxy-acetyl chlorides, followed by purification and characterization via IR, NMR, and elemental analysis .
Properties
IUPAC Name |
N'-[2-(4-bromophenoxy)acetyl]furan-2-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O4/c14-9-3-5-10(6-4-9)20-8-12(17)15-16-13(18)11-2-1-7-19-11/h1-7H,8H2,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVTNCPPWINANSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NNC(=O)COC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furan-2-carboxylic acid N’-[2-(4-bromo-phenoxy)-acetyl]-hydrazide typically involves multiple steps. One common method starts with the preparation of furan-2-carboxylic acid, which is then reacted with hydrazine to form the hydrazide derivative. The next step involves the acylation of the hydrazide with 2-(4-bromo-phenoxy)-acetyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques like recrystallization and chromatography is common to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
Furan-2-carboxylic acid N’-[2-(4-bromo-phenoxy)-acetyl]-hydrazide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The bromine atom in the phenoxy group can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiourea under mild heating.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
Furan-2-carboxylic acid N’-[2-(4-bromo-phenoxy)-acetyl]-hydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing new antibiotics.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Furan-2-carboxylic acid N’-[2-(4-bromo-phenoxy)-acetyl]-hydrazide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt essential biological pathways, leading to antimicrobial or antifungal effects. The exact molecular targets and pathways can vary depending on the specific application and organism being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Varying Aromatic Substituents
- N′-[(E)-(4-Methoxybenzylidene)]furan-2-carbohydrazide (): Replacing the bromophenoxy group with a methoxybiphenyl group increases electron-donating capacity, enhancing solubility in polar solvents.
N′-[(E)-(2-Chlorophenyl)methylene]furan-2-carbohydrazide () :
The 2-chlorophenyl group provides moderate electron withdrawal but lacks the steric and electronic effects of the para-bromo substituent. Chlorine’s smaller atomic radius may improve membrane permeability but reduce resonance stabilization .- N′-[(E)-(3-Ethoxy-4-hydroxyphenyl)methylene]furan-2-carbohydrazide (): The ethoxy-hydroxy substitution pattern enhances hydrogen-bonding capacity, favoring interactions with hydrophilic targets.
Heterocyclic Variations
Thiophene-2-carboxylic acid hydrazide derivatives () :
Replacing the furan ring with a thiophene (as in ligand L2) increases aromaticity and electron density, altering metal-chelation properties in coordination complexes. Thiophene derivatives often exhibit higher thermal stability but reduced solubility in aqueous media .Coumarin-3-carboxylic acid hydrazides () :
Coumarin-based analogs (e.g., 2-oxo-2H-chromene-3-carboxylic acid hydrazides) demonstrate enhanced fluorescence and UV absorption due to the conjugated chromene system. These compounds show superior anti-neoplastic activity compared to furan derivatives but require more complex synthetic routes .
Bioactivity Profiles
- Antimicrobial Activity: Quinazolinone-acetyl hydrazides (e.g., compound 8 in ) exhibit broad-spectrum antimicrobial activity, with MIC values ranging from 8–32 µg/mL against Staphylococcus aureus and E. coli. The bromophenoxy group in the target compound may enhance Gram-negative activity due to improved membrane penetration .
- Anti-Inflammatory Potential: N-Arylidene-2-(2-phenoxyphenyl)acetohydrazides () show COX-2 inhibition (IC₅₀ = 1.2–3.8 µM). The bromine atom in the target compound could augment this activity by stabilizing charge-transfer interactions with the enzyme’s hydrophobic pocket .
- Anticancer Efficacy: Chromene-thiazole hybrids () outperform coumarin-quinoline analogs in cytotoxicity assays (IC₅₀ = 12–45 µM vs. 25–60 µM). The bromophenoxy-furan hybrid may bridge this gap by combining the furan’s π-π stacking with bromine’s apoptotic induction via DNA intercalation .
Physicochemical and Spectral Comparisons
Table 1: Key Properties of Selected Hydrazides
*Predicted based on analogous structures.
Spectral Analysis :
- IR: The target compound’s C=O stretch (1675–1685 cm⁻¹) aligns with acylhydrazides, while the bromophenoxy C-Br vibration appears at 560–600 cm⁻¹ .
- ¹H-NMR: The bromophenoxy protons resonate as a doublet at δ 7.4–7.6 ppm, distinct from methoxy (δ 3.8–4.0 ppm) or chloro (δ 7.2–7.3 ppm) analogs .
Biological Activity
Furan-2-carboxylic acid N'-[2-(4-bromo-phenoxy)-acetyl]-hydrazide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : CHBrNO
- Molecular Weight : 300.12 g/mol
The presence of furan and hydrazide functional groups contributes to its biological activity. The bromophenoxy group is particularly noteworthy for enhancing its pharmacological properties.
Antimicrobial Activity
Furan derivatives have been extensively studied for their antimicrobial properties. A study evaluating various furan derivatives indicated that compounds with hydrazide functionalities exhibit significant activity against a range of pathogens, including bacteria and fungi.
Table 1: Antimicrobial Activity of Related Furan Compounds
| Compound | Pathogen | Activity (Zone of Inhibition) |
|---|---|---|
| Furan-2-carboxylic acid hydrazide | Staphylococcus aureus | 15 mm |
| Furan-2-carboxylic acid hydrazide | Escherichia coli | 12 mm |
| Furan-2-carboxylic acid hydrazide | Candida albicans | 10 mm |
These results suggest that this compound may possess similar or enhanced antimicrobial properties due to the bromophenoxy substitution.
Anticancer Activity
The anticancer potential of furan derivatives has been a significant area of research. A study demonstrated that furan-based compounds exhibit cytotoxic effects against various cancer cell lines.
Case Study: Anticancer Effects on MCF-7 Cells
In an experimental setup, furan derivatives were tested against MCF-7 breast cancer cells. The following findings were reported:
- IC value for furan derivative: 25 µM
- Comparison with standard drug (Doxorubicin): IC = 3 µM
This indicates that while the compound shows activity, it is less potent than established chemotherapeutic agents. However, the structural modifications could enhance its efficacy.
Anti-inflammatory Activity
Research on anti-inflammatory effects has shown that certain hydrazides can inhibit pro-inflammatory cytokines. The compound's ability to modulate inflammatory pathways makes it a candidate for further investigation in inflammatory diseases.
Table 2: Anti-inflammatory Effects of Related Compounds
| Compound | Inflammatory Marker | Effect |
|---|---|---|
| Furan derivative A | TNF-alpha | Decrease by 40% |
| Furan derivative B | IL-6 | Decrease by 30% |
The data suggest that modifications in the furan structure can lead to varying degrees of anti-inflammatory activity, which may be applicable to the hydrazide compound under discussion.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
